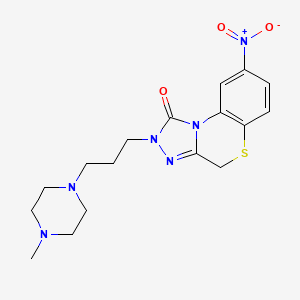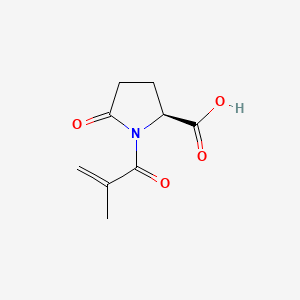
2-((2-((2-Furylmethyl)thio)ethyl)amino)-5-((6-methyl-3-pyridyl)methyl)-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of base oil, low viscous, involves the refining of crude oil. The process includes several steps such as distillation, solvent extraction, and hydrocracking. Distillation separates the crude oil into different fractions based on boiling points. Solvent extraction removes impurities, and hydrocracking breaks down larger molecules into smaller, more stable ones .
Industrial Production Methods
Industrial production of base oil, low viscous, typically involves the use of advanced refining techniques to ensure high purity and performance. The process includes:
Vacuum Distillation: Separates the heavy fractions of crude oil.
Hydroprocessing: Uses hydrogen to remove sulfur, nitrogen, and other impurities.
Dewaxing: Removes wax to improve low-temperature properties.
Hydrofinishing: Enhances the stability and color of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Base oil, low viscous, primarily undergoes oxidation and thermal degradation. These reactions can affect the performance and stability of the oil.
Common Reagents and Conditions
Oxidation: Occurs in the presence of oxygen and heat, leading to the formation of acids, sludge, and varnish.
Thermal Degradation: Happens at high temperatures, resulting in the breakdown of hydrocarbon chains.
Major Products Formed
Oxidation Products: Acids, sludge, varnish.
Thermal Degradation Products: Smaller hydrocarbon molecules, gases.
Applications De Recherche Scientifique
Base oil, low viscous, has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and lubricant in various chemical processes.
Biology: Serves as a medium for the extraction and purification of biological compounds.
Medicine: Utilized in the formulation of medicinal ointments and creams.
Industry: Acts as a lubricant in machinery and automotive engines.
Mécanisme D'action
The mechanism of action of base oil, low viscous, involves its ability to reduce friction and wear between moving parts. It forms a thin film on surfaces, preventing direct contact and minimizing heat generation. The molecular structure of the oil allows it to maintain stability under varying temperatures and pressures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Base oil, high viscous: Higher viscosity, used in heavy-duty applications.
Synthetic base oil: Man-made, offers better performance and stability.
Mineral oil: Derived from crude oil, similar properties but less refined.
Uniqueness
Base oil, low viscous, is unique due to its balance of low viscosity and high stability. It provides excellent lubrication while maintaining performance under a wide range of conditions. This makes it suitable for applications where both efficiency and reliability are critical .
Propriétés
Numéro CAS |
72717-05-6 |
|---|---|
Formule moléculaire |
C18H20N4O2S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-[2-(furan-2-ylmethylsulfanyl)ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H20N4O2S/c1-13-4-5-14(10-20-13)9-15-11-21-18(22-17(15)23)19-6-8-25-12-16-3-2-7-24-16/h2-5,7,10-11H,6,8-9,12H2,1H3,(H2,19,21,22,23) |
Clé InChI |
NLSZIIMWVUOOAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



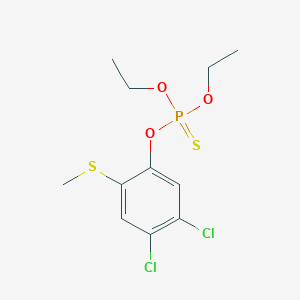
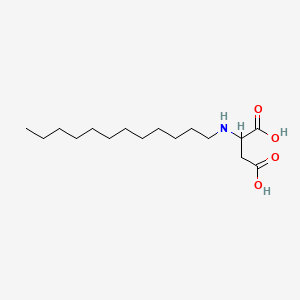
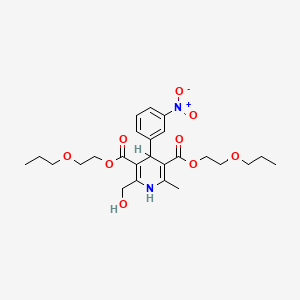
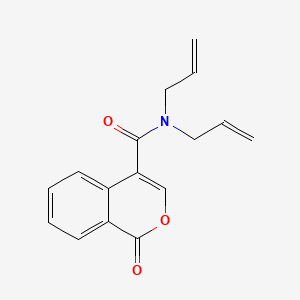
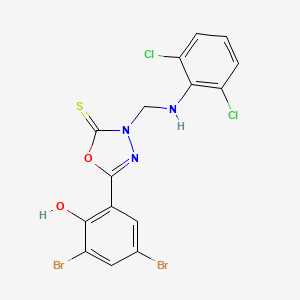
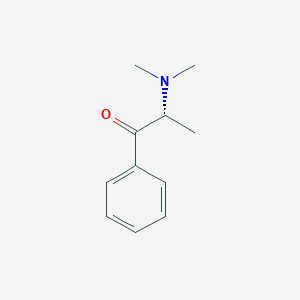
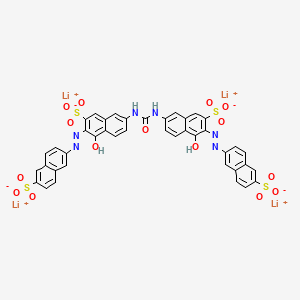
![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
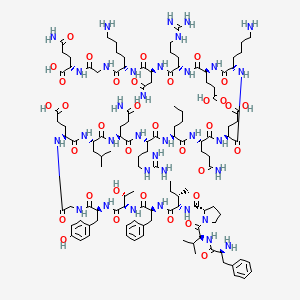
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
